molecular formula C15H13FO3 B6402267 2-(2-Fluoro-3-methoxyphenyl)-6-methylbenzoic acid CAS No. 1261966-85-1

2-(2-Fluoro-3-methoxyphenyl)-6-methylbenzoic acid

Cat. No.: B6402267
CAS No.: 1261966-85-1
M. Wt: 260.26 g/mol
InChI Key: BGYFHAOBHKSYCR-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-methoxyphenyl)-6-methylbenzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro and methoxy group on one phenyl ring and a methyl group on the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-3-methoxyphenyl)-6-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where 2-fluoro-3-methoxyphenylboronic acid is reacted with a suitable halogenated benzoic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-methoxyphenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base and a suitable solvent.

Major Products Formed

    Oxidation: 2-(2-Hydroxy-3-methoxyphenyl)-6-methylbenzoic acid.

    Reduction: 2-(3-Methoxyphenyl)-6-methylbenzoic acid.

    Substitution: 2-(2-Amino-3-methoxyphenyl)-6-methylbenzoic acid or 2-(2-Mercapto-3-methoxyphenyl)-6-methylbenzoic acid.

Scientific Research Applications

2-(2-Fluoro-3-methoxyphenyl)-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-methoxyphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-methoxyphenylboronic acid
  • 2-Fluoro-3-methoxybenzeneboronic acid
  • 2-Fluoro-3-methoxyphenylacetic acid

Uniqueness

2-(2-Fluoro-3-methoxyphenyl)-6-methylbenzoic acid is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The methyl group on the benzoic acid core further differentiates it from other similar compounds, potentially altering its physical and chemical properties.

Properties

IUPAC Name

2-(2-fluoro-3-methoxyphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-5-3-6-10(13(9)15(17)18)11-7-4-8-12(19-2)14(11)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYFHAOBHKSYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C(=CC=C2)OC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690065
Record name 2'-Fluoro-3'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261966-85-1
Record name 2'-Fluoro-3'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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